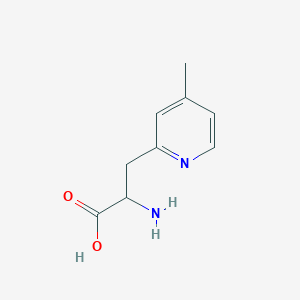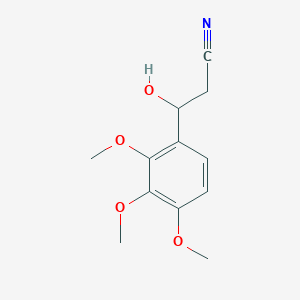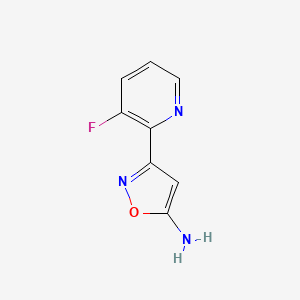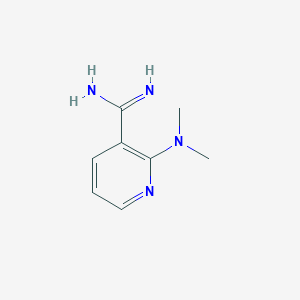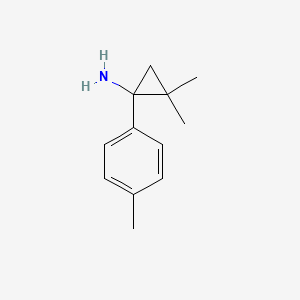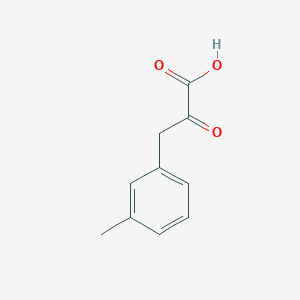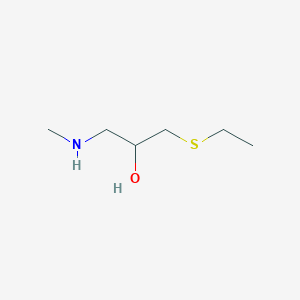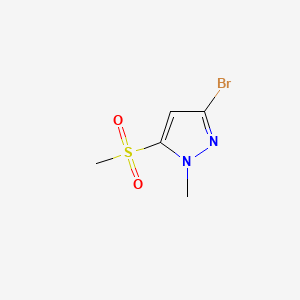
3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the third position, a methanesulfonyl group at the fifth position, and a methyl group at the first position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole typically involves the following steps:
Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methyl group at the first position can be introduced using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding pyrazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a suitable solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of 3-substituted pyrazole derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of pyrazoline derivatives.
Scientific Research Applications
3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-methyl-1H-pyrazole
- 3-bromo-5-methyl-1H-pyrazole
- 3-bromo-5-methanesulfonyl-1H-pyrazole
Uniqueness
3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazole is unique due to the presence of both a bromine atom and a methanesulfonyl group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H7BrN2O2S |
|---|---|
Molecular Weight |
239.09 g/mol |
IUPAC Name |
3-bromo-1-methyl-5-methylsulfonylpyrazole |
InChI |
InChI=1S/C5H7BrN2O2S/c1-8-5(11(2,9)10)3-4(6)7-8/h3H,1-2H3 |
InChI Key |
XCSYPHXYFLLCAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)Br)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)
